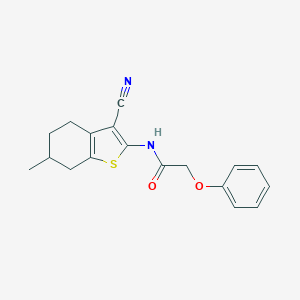

![molecular formula C12H11N3O4 B448050 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 491831-82-4](/img/structure/B448050.png)

3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

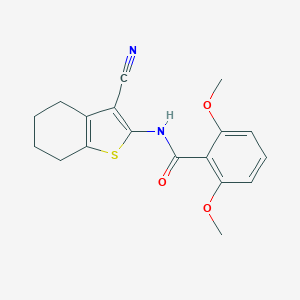

The compound “3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group and a nitro group at the 5th and 3rd positions, respectively. This pyrazole ring is connected to a benzoic acid group through a methylene bridge .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the nitro and methyl substituents, and the benzoic acid group . The exact structure would depend on the positions of these groups on the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the nitro and methyl groups, and the benzoic acid group . For example, the nitro group is likely to make the compound more reactive .Applications De Recherche Scientifique

Pharmaceutical Drug Synthesis

The pyrazole moiety is a common feature in many pharmaceutical drugs due to its biological activity. Compounds like 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can serve as precursors or intermediates in the synthesis of drugs with potential antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Agrochemical Development

In agrochemistry, such compounds are used to develop pesticides and herbicides. Their structural flexibility allows for the creation of molecules that can interact with specific biological targets in pests and weeds, potentially leading to more effective and selective agrochemical agents .

Coordination Chemistry

This compound’s ability to act as a ligand due to its multiple potential binding sites (nitrogen atoms and the carboxylic group) makes it valuable in coordination chemistry. It can form complexes with various metals, which can be used for catalysis, material science, and the study of metalloproteins .

Energetic Material Research

The nitro group in 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid contributes to its potential use in energetic materials. Researchers explore such compounds for developing new propellants and explosives with improved stability and performance .

Organic Synthesis

As a versatile scaffold, this compound can be used to synthesize a wide range of heterocyclic systems. It’s particularly useful in multicomponent reactions, where it can react with various reagents to create complex molecules for further research and development .

Material Science

The structural properties of pyrazole derivatives make them suitable for the design of new materials. They can be used in the creation of polymers, coatings, and other materials that require specific mechanical or chemical properties .

Mécanisme D'action

Biochemical Pathways

Compounds with similar structures, such as imidazole derivatives, have been shown to affect a broad range of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-5-11(15(18)19)13-14(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOQHVHOATSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357008 |

Source

|

| Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491831-82-4 |

Source

|

| Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4,5-Dibromo-2-furyl)methylene]-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447968.png)

![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447973.png)

![2-(benzylsulfanyl)-6-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447975.png)

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)

![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)